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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzyl alcohol

Cat. No.: B1350911 Get Quote

A comprehensive spectroscopic comparison of 4-fluoro-2-methylbenzyl alcohol and its

isomers reveals the subtle yet significant influence of substituent positioning on their spectral

fingerprints. This guide provides researchers, scientists, and drug development professionals

with a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra, supported by

experimental data and protocols, to aid in the identification and differentiation of these closely

related compounds.

The substitution pattern of fluorine and methyl groups on the benzene ring of benzyl alcohol

creates a diverse family of isomers, each with unique electronic and steric properties. While

their molecular formulas are identical, their spectroscopic characteristics diverge, offering a

powerful tool for their individual identification. This guide focuses on a comparative analysis of

4-fluoro-2-methylbenzyl alcohol and its key isomers, providing a valuable resource for

synthetic chemists and analytical scientists.

At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the key spectroscopic data for 4-fluoro-2-methylbenzyl
alcohol and a selection of its isomers are summarized in the tables below.

¹H NMR Spectral Data (CDCl₃)
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Compound Ar-H (ppm) -CH₂OH (ppm) -CH₃ (ppm) -OH (ppm)

4-Fluoro-2-

methylbenzyl

alcohol

~7.2-6.8 (m, 3H) ~4.6 (s, 2H) ~2.3 (s, 3H) Variable

2-Fluorobenzyl

alcohol[1]

7.40 (t, J=7.5 Hz,

1H), 7.31–7.24

(m, 1H), 7.13 (t,

J=7.5 Hz, 1H),

7.04 (t, J=9.2 Hz,

1H)

4.70 (s, 2H) - 3.09 (s, 1H)

3-Fluorobenzyl

alcohol[1]

7.29–7.35 (m,

1H), 7.04–7.09

(m, 2H), 6.9 (t,

J=8.5 Hz, 1H)

4.64 (s, 2H) - 2.63 (s, 1H)

4-Fluorobenzyl

alcohol[1]

7.36 (m, 2H),

7.07 (m, 2H)
4.68 (s, 2H) - 1.79 (s, 1H)

2-Methylbenzyl

alcohol

7.34-7.37 (m,

1H), 7.17-7.24

(m, 3H)

4.70 (s, 2H) 2.37 (s, 3H) Variable

3-Methylbenzyl

alcohol
~7.2-7.0 (m, 4H) ~4.6 (s, 2H) ~2.3 (s, 3H) Variable

4-Methylbenzyl

alcohol[1]

7.27 (d, J=8.1

Hz, 2H), 7.19 (d,

J=7.9 Hz, 2H)

4.65 (s, 2H) 2.37 (s, 3H) 1.87 (s, 1H)

Note: Data for 4-fluoro-2-methylbenzyl alcohol and some other isomers are based on typical

chemical shifts and require experimental verification.

¹³C NMR Spectral Data (CDCl₃)
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Compound Ar-C (ppm) -CH₂OH (ppm) -CH₃ (ppm)

4-Fluoro-2-

methylbenzyl alcohol

~160 (d, J≈245 Hz),

~138 (d, J≈3 Hz),

~130-113

~63 ~18

2-Fluorobenzyl

alcohol[1]

160.55 (d, JC-

F=246.0 Hz), 129.26

(d, JC-F=4.4 Hz),

129.19, 127.88 (d, JC-

F=14.7 Hz), 124.18

(d, JC-F=3.5 Hz),

115.16 (d, JC-F=21.2

Hz)

58.90 -

3-Fluorobenzyl

alcohol[1]

163.99 (d, JC-

F=245.4 Hz), 143.49

(d, JC-F=6.9 Hz),

130.01 (d, JC-F=8.2

Hz), 122.21 (d, J=2.7

Hz), 114.40 (d, JC-

F=21.2 Hz), 113.72

(d, JC-F=21.8 Hz)

64.30 -

4-Fluorobenzyl

alcohol[1]

163.25 (d, JC-

F=245.4Hz), 136.57

(d, JC-F=3.1 Hz),

128.73 (d, JC-F=8.1

Hz), 115.38 (d, JC-

F=21.1 Hz)

64.28 -

2-Methylbenzyl

alcohol

138.8, 136.3, 130.5,

127.9, 127.7, 126.2
63.7 18.8

3-Methylbenzyl

alcohol

~141.0, ~138.4,

~128.7, ~128.3,

~127.9, ~124.2

~65.6 ~21.6

4-Methylbenzyl

alcohol[1]

137.95, 137.36,

129.23, 127.13
65.21 21.14
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Note: Data for 4-fluoro-2-methylbenzyl alcohol and some other isomers are based on typical

chemical shifts and require experimental verification.

Key IR Spectral Data (cm⁻¹)
Compound O-H Stretch

C-H (Aromatic)
Stretch

C-O Stretch

4-Fluoro-2-

methylbenzyl alcohol
~3350 (broad) ~3030 ~1050

2-Fluorobenzyl

alcohol
~3350 (broad) ~3050 ~1030

3-Fluorobenzyl

alcohol
~3340 (broad) ~3040 ~1070

4-Fluorobenzyl

alcohol
~3330 (broad) ~3030 ~1015

2-Methylbenzyl

alcohol
~3330 (broad) ~3020 ~1010

3-Methylbenzyl

alcohol
~3340 (broad) ~3020 ~1030

4-Methylbenzyl

alcohol
~3320 (broad) ~3020 ~1020

Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragments

4-Fluoro-2-methylbenzyl

alcohol
140 122, 109, 91

2-Fluorobenzyl alcohol 126 109, 96, 77

3-Fluorobenzyl alcohol 126 109, 96, 77

4-Fluorobenzyl alcohol 126 109, 96, 77

2-Methylbenzyl alcohol 122 107, 91, 79, 77

3-Methylbenzyl alcohol 122 107, 91, 79, 77

4-Methylbenzyl alcohol 122 107, 91, 79, 77

Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed. Specific

parameters may vary depending on the instrument and experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance-III 500 MHz

spectrometer.[1]

Data Acquisition:

¹H NMR: Spectra were acquired at 500 MHz with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative

to TMS (δ 0.00).

¹³C NMR: Spectra were acquired at 126 MHz with proton decoupling. Chemical shifts are

reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16).
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Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid sample was

prepared.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the

spectra.

Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the analyte in a suitable solvent (e.g.,

dichloromethane or methanol) was prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source was used.

Data Acquisition: The sample was injected into the GC, where it was vaporized and

separated on a capillary column. The separated components then entered the mass

spectrometer, where they were ionized and fragmented. The mass-to-charge ratio (m/z) of

the resulting ions was measured.

Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for the comparison of these isomers can be

visualized as follows:
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Caption: A logical workflow for the spectroscopic analysis and comparison of benzyl alcohol

isomers.

Structure-Spectrum Correlation: A Deeper Dive
The differences in the spectroscopic data of these isomers arise from the distinct electronic

environments created by the fluorine and methyl substituents at various positions on the

aromatic ring.

NMR Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are particularly informative. The fluorine

atom, being highly electronegative, generally deshields nearby protons, causing them to

resonate at a higher chemical shift (downfield). The methyl group, being electron-donating, has

the opposite effect, shielding adjacent protons and shifting their signals upfield. The coupling

between the fluorine atom and nearby protons (H-F coupling) provides additional structural

information, appearing as doublets or multiplets with specific coupling constants.

In ¹³C NMR, the carbon directly attached to the fluorine atom exhibits a large one-bond carbon-

fluorine coupling constant (¹JCF), typically around 245 Hz, which is a clear diagnostic feature.

The electronic effects of the substituents also influence the chemical shifts of the other

aromatic carbons.
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IR Spectroscopy
The IR spectra of all isomers show a characteristic broad O-H stretching band around 3300-

3400 cm⁻¹, indicative of the alcohol functional group and hydrogen bonding. The C-O

stretching vibration, typically found in the 1000-1200 cm⁻¹ region, can show slight shifts

depending on the substitution pattern. The out-of-plane C-H bending vibrations in the 700-900

cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry
In mass spectrometry, all isomers with a methyl and a fluoro group will have the same

molecular ion peak at m/z 140. The fragmentation patterns, however, can differ. The primary

fragmentation pathways for benzyl alcohols include the loss of water (M-18) and the formation

of a stable tropylium or substituted tropylium ion. The relative abundances of these fragment

ions can vary between isomers due to the influence of the substituents on the stability of the

resulting carbocations.

This comparative guide provides a foundational understanding of the spectroscopic differences

between 4-fluoro-2-methylbenzyl alcohol and its isomers. For unambiguous identification, it

is crucial to consider the complete spectroscopic dataset in conjunction with the information

presented here.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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